molecular formula C4H8N2 B1610777 3,4-dihydro-2H-pyrrol-5-amine CAS No. 872-34-4

3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B1610777
CAS No.: 872-34-4
M. Wt: 84.12 g/mol
InChI Key: NJBMZYSKLWQXLJ-UHFFFAOYSA-N
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Description

Pyrrolidin-(2Z)-ylideneamine is a nitrogen-containing heterocyclic compound It features a five-membered ring structure with a double bond between the second and third carbon atoms and an amine group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidin-(2Z)-ylideneamine can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. This process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .

Industrial Production Methods: Industrial production of pyrrolidin-(2Z)-ylideneamine often utilizes continuous tube or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-(2Z)-ylideneamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the double bond and the amine group, which provide reactive sites for different reagents.

Common Reagents and Conditions:

    Oxidation: Pyrrolidin-(2Z)-ylideneamine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, pyrrolidinones, and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of pyrrolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which is involved in the anticancer activity . The compound’s unique structure allows it to fit into these binding sites, thereby modulating the activity of the target proteins.

Comparison with Similar Compounds

Uniqueness: Pyrrolidin-(2Z)-ylideneamine is unique due to the presence of the double bond and the amine group, which provide additional reactive sites compared to pyrrolidine and pyrrolidinone.

Biological Activity

Overview

3,4-Dihydro-2H-pyrrol-5-amine, also known as this compound hydrochloride, is an organic compound with the molecular formula C4H9ClN2C_4H_9ClN_2 and a molecular weight of approximately 120.58 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties.

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the amine group facilitates binding to these targets, leading to modulation of their activity. Specific pathways and effects vary depending on the context of use and the particular biological system involved.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance:

CompoundCell LineIC50 (µM)Remarks
γ-lactam derivative 4aSKOV3 (Ovarian)>50No activity observed
γ-lactam derivative 4bSKOV3 (Ovarian)9.62 ± 1.18High potency
γ-lactam derivative 4bA549 (Lung)2.34 ± 0.28Good selectivity against non-malignant cells .

These findings suggest that structural modifications at specific positions on the pyrrole ring can significantly enhance anticancer activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study indicated that certain derivatives showed promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

The antioxidant capacity of this compound derivatives was evaluated using the DPPH assay. The results highlighted:

CompoundDPPH Scavenging Activity (%)EC50 (mg/mL)
Quercetin (control)100%9.97 ± 0.25
Compound 4b40% at 128 mg/mL>128
Compound 4a14% at 128 mg/mL>128

While the antioxidant activity was lower compared to quercetin, certain derivatives still exhibited notable radical scavenging capabilities .

Case Studies

  • Anticancer Potential : A study investigating the cytotoxicity of various substituted γ-lactams derived from this compound found that structural variations significantly influenced their efficacy against different cancer cell lines. Notably, phenyl-substituted derivatives demonstrated enhanced selectivity and potency, indicating a promising avenue for developing new anticancer agents .
  • Antimicrobial Evaluation : In a comparative analysis involving multiple derivatives of pyrrole compounds, researchers found that specific substitutions led to improved antibacterial activity against resistant strains. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

Properties

IUPAC Name

3,4-dihydro-2H-pyrrol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c5-4-2-1-3-6-4/h1-3H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBMZYSKLWQXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509645
Record name 3,4-Dihydro-2H-pyrrol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-34-4
Record name 3,4-Dihydro-2H-pyrrol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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